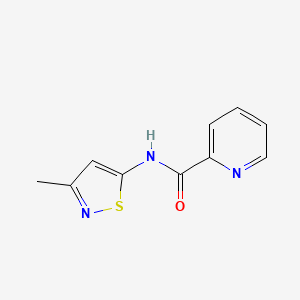
N-(3-methylisothiazol-5-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isothiazolones, which “N-(3-methylisothiazol-5-yl)picolinamide” is a derivative of, are used in various industries due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, a synthetic method for obtaining 4,5-disubstituted 2- (pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n -octane has been developed .Scientific Research Applications
Serotoninergic Receptor Affinity : Picolinamide derivatives, including those similar to N-(3-methylisothiazol-5-yl)picolinamide, have been studied for their affinity to serotoninergic receptors like 5-HT1A, 5-HT2A, and 5-HT2C. Certain derivatives show high specificity and affinity towards these receptors, suggesting their potential in neurological and psychiatric research (Fiorino et al., 2017).
ASK1 Kinase Inhibition : this compound and its analogs have been explored as ASK1 kinase inhibitors. These compounds could be useful in treating a range of conditions due to their nanomolar potency (Norman, 2012).
mGlu5 Negative Allosteric Modulation : In the development of treatments for psychiatric and neurodegenerative disorders, compounds like N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide have been investigated. These molecules serve as negative allosteric modulators for the metabotropic glutamate receptor subtype 5 (mGlu5) (Felts et al., 2017).
Anticancer Potential : Novel rhodium, iridium, and ruthenium half-sandwich complexes containing (N,N)-bound picolinamide ligands have shown promising cytotoxicities against certain cancer cells, indicating potential applications in cancer therapy (Almodares et al., 2014).
Neurokinin-1 Receptor Antagonism : Research has also been conducted on the development of orally active neurokinin-1 receptor antagonists suitable for clinical administration, where picolinamide derivatives played a significant role (Harrison et al., 2001).
Antidepressant-like Activity : Certain arylpiperazine derivatives containing picolinic nuclei, including this compound analogs, have demonstrated antidepressant-like effects, suggesting their potential application in mental health treatments (Kędzierska et al., 2019).
Synthetic Applications in Chemistry : Picolinamide has been used as a traceless directing group in the synthesis of various organic and organometallic compounds, indicating its versatility in chemical synthesis (Kuai et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCXWDMETIHYCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

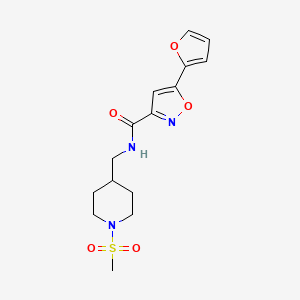
![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)
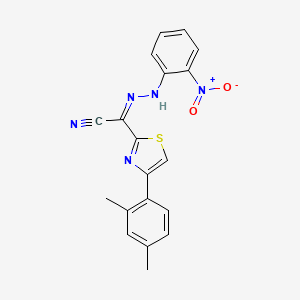
![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2396153.png)
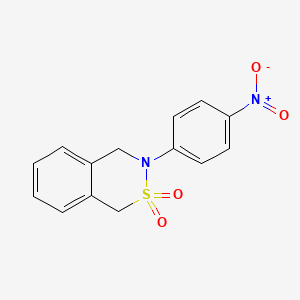
![tert-butyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B2396157.png)
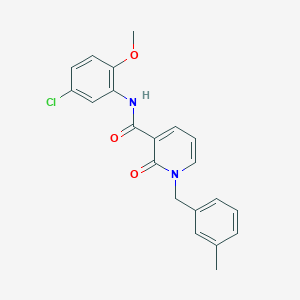
![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)
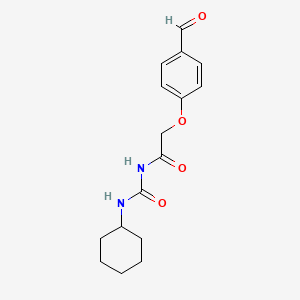
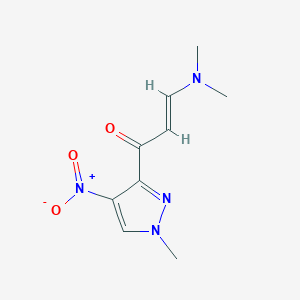
![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)


![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)